2,3-bis(4-hydroxyphenyl)propionitrile 2,3-bis(4-hydroxyphenyl)propionitrile 2,3-bis(4-hydroxyphenyl)propionitrile is a nitrile that is acetonitrile in which one of the hydrogens is replaced by a 4-hydroxyphenyl group while a second hydrogen is replaced by a 4-hydroxybenzyl group. It is a specific agonist for estrogen receptor beta (ERbeta). It has a role as an estrogen receptor agonist. It is a member of phenols and a nitrile.
Brand Name: Vulcanchem
CAS No.: 1428-67-7
VCID: VC0002920
InChI: InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2
SMILES: C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

2,3-bis(4-hydroxyphenyl)propionitrile

CAS No.: 1428-67-7

Cat. No.: VC0002920

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

2,3-bis(4-hydroxyphenyl)propionitrile - 1428-67-7

Specification

CAS No. 1428-67-7
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name 2,3-bis(4-hydroxyphenyl)propanenitrile
Standard InChI InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2
Standard InChI Key GHZHWDWADLAOIQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Physicochemical Properties

2,3-Bis(4-hydroxyphenyl)propionitrile is characterized by two 4-hydroxyphenyl groups attached to a propionitrile backbone. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₂
Molecular Weight239.27 g/mol
Melting Point200–204°C
Boiling Point449.4°C (predicted)
Density1.256 g/cm³
SolubilityDMSO (100 mM), ethanol (100 mM)
pKa9.41 (predicted)

The compound’s stability is notable, with solutions in DMSO or ethanol remaining viable for up to one month at -20°C . Its water solubility (0.5 mg/mL at 25°C) facilitates in vitro applications .

Pharmacological Profile and Receptor Selectivity

DPN exhibits nanomolar affinity for ERβ, with an IC₅₀ of 15 nM, compared to 1,000 nM for ERα . This selectivity arises from structural interactions with the ERβ ligand-binding domain, particularly the nitrile group’s linear geometry and polarity . Key pharmacological parameters include:

ParameterERβERα
Relative Binding Affinity70-fold higher1-fold
Transcriptional EC₅₀0.85 nM66 nM
Functional Selectivity170-fold (transcription)

DPN’s enantiomers, (R)-DPN and (S)-DPN, display differential activity. (S)-DPN exhibits 3–7-fold higher ERβ affinity and efficacy, making it preferable for research .

Mechanisms of Action and Biological Effects

ERβ-Mediated Signaling Pathways

DPN activates ERβ, modulating gene expression through genomic and non-genomic pathways. Key effects include:

  • Neuroprotection: DPN potentiates glutamate-induced Ca²⁺ influx in hippocampal neurons, enhancing synaptic plasticity . It reduces interleukin-1β (IL-1β) in microglia following lipopolysaccharide (LPS) challenge, suggesting anti-inflammatory potential .

  • Antiproliferative Effects: In prostate cancer cells (DU-145), DPN inhibits proliferation by downregulating Bcl-2 and upregulating Bax, promoting apoptosis .

  • Cardiovascular Modulation: DPN relaxes mesenteric arteries via ERβ-dependent nitric oxide synthesis .

Therapeutic Applications

  • Neurodegenerative Diseases: DPN mitigates oxidative stress in models of Alzheimer’s disease by enhancing antioxidant enzyme expression .

  • Oncology: In androgen-independent prostate cancer, DPN suppresses invasion by downregulating galectin-3 (GAL-3) and modulating ERβ/β-catenin crosstalk .

  • Metabolic Disorders: DPN ameliorates portal hypertension in cirrhotic rats by reducing hepatic vascular resistance .

Synthetic Routes and Structure-Activity Relationships (SAR)

DPN was first synthesized in 2001 through Friedel-Crafts alkylation of 4-methoxyphenylacetonitrile, followed by demethylation . SAR studies highlight:

  • Nitrile Group: Essential for ERβ selectivity; replacement with acetylene reduces affinity .

  • Methyl Substituents: Ortho-methyl groups on the β-aromatic ring enhance ERβ selectivity .

  • Chirality: (S)-DPN’s superior efficacy stems from optimized hydrophobic interactions with ERβ’s Leu343 and Met421 .

Recent Advances and Clinical Relevance

A 2023 study demonstrated DPN’s role in inhibiting DU-145 prostate cancer cell invasion by suppressing GAL-3 expression via ERβ . Ongoing research explores its efficacy in breast cancer and cardiovascular diseases, with Phase I trials anticipated by 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator